molecular formula C20H19N5O4S B2358157 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946206-59-3

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2358157
CAS RN: 946206-59-3
M. Wt: 425.46
InChI Key: ZBFQMWAJTPCOKU-UHFFFAOYSA-N
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Description

The compound “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide” is a complex organic molecule. It has been synthesized and characterized in various studies . The compound has been actively involved in all fields of chemistry .


Synthesis Analysis

The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The reaction was heated at 50°C and stirred for 3 hours, yielding an orange solution .


Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .


Chemical Reactions Analysis

The compound was prepared by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent . The reaction was heated at 50°C and stirred for 3 hours, giving an orange solution .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 443.531 . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .

Scientific Research Applications

Mechanism of Action

The prepared compound was docked with Ampicillin-CTX-M-15 . The results showed good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol .

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c1-11-15(18(28)25(24(11)4)12-8-6-5-7-9-12)21-16(26)14-10-13-17(27)22(2)20(29)23(3)19(13)30-14/h5-10H,1-4H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFQMWAJTPCOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC4=C(S3)N(C(=O)N(C4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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